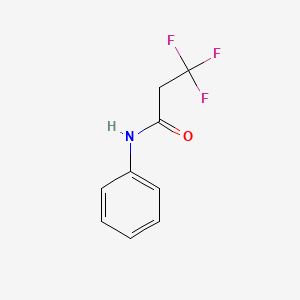
Trifluoromethyl acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethyl acetanilide can be synthesized through several methods. One common approach involves the reaction of m-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent to obtain 4-nitro-3-trifluoromethylacetanilide. The acetyl protection is then removed in an ethanol solution using potassium carbonate to yield the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl acetanilide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group is a meta-directing group, which means that electrophilic substitution reactions, such as nitration, predominantly occur at the meta position relative to the trifluoromethyl group.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the displacement of fluorine atoms.
Common Reagents and Conditions:
Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid as reagents.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Trifluoromethyl acetanilide has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of trifluoromethyl acetanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in alterations in enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the acetamide group, leading to different reactivity and applications.
Fluoroquinolines: These compounds also contain fluorine atoms and have significant biological activity, but their structural framework and applications differ.
Uniqueness: Trifluoromethyl acetanilide is unique due to the combination of the trifluoromethyl group and the acetamide moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-phenylpropanamide |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-8(14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
JLGKTPZGUFZZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















